2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(5-Chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound notable for its varied applications in scientific research. It is a pyrimidinyl-based compound with significant potential in fields like medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, enhancing its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide generally involves multi-step organic reactions. The starting materials often include 5-chloro-4-methyl-6-oxo-2-phenylpyrimidine and N-(3-(methylthio)phenyl)acetamide. These react under specific conditions:
Step 1: : Preparation of the pyrimidine core via condensation reactions.
Step 2: : Introduction of the chloro and methyl groups through halogenation and methylation reactions.
Step 3: : Coupling the pyrimidine core with the N-(3-(methylthio)phenyl)acetamide moiety via amide bond formation.
Industrial Production Methods: In an industrial setting, the production involves scalable synthetic routes, utilizing high-yield reaction conditions and robust purification techniques. The emphasis is on optimizing each step to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It undergoes oxidation reactions, typically converting the methylthio group to sulfone derivatives.
Reduction: : The reduction of the carbonyl groups can lead to corresponding alcohols.
Substitution: : Nucleophilic substitution at the chloro group can introduce various substituents.
Oxidation: : Hydrogen peroxide or peracids under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Strong nucleophiles like alkoxides or amines.
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : New compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Enzyme Inhibitors: : Potential use as enzyme inhibitors in biochemical studies.
Probes: : Utilized in studying enzyme activity and mechanisms.
Pharmacophores: : Form the core structure for developing new drugs.
Anticancer Research: : Explored for potential anticancer properties.
Dye and Pigment Production: : Utilized in synthesizing dyes and pigments due to its unique chemical structure.
Polymer Additives: : Added to polymers to enhance certain properties.
Mechanism of Action
The compound interacts with biological targets through its various functional groups. The pyrimidine core often plays a crucial role in binding to specific enzymes or receptors, while the acetamide and methylthio groups modulate its activity and specificity. The chloro group facilitates binding through halogen bonding, contributing to the compound's overall efficacy in biological systems.
Comparison with Similar Compounds
Unique Features:
The presence of both chloro and methylthio groups, along with the pyrimidine core, sets it apart from many similar compounds, providing a distinctive set of chemical and biological properties.
2-Phenyl-4,6-dichloro-pyrimidine: : Similar in structure but lacks the methylthio and acetamide groups.
N-(3-Methylthio)phenylacetamide: : Similar functional group but different core structure.
2-(4-Methyl-6-oxo-pyrimidin-1(6H)-yl)acetamide: : Similar core but different substituents.
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-18(21)20(26)24(19(22-13)14-7-4-3-5-8-14)12-17(25)23-15-9-6-10-16(11-15)27-2/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIWMCWEAFETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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